molecular formula C10H13Cl2N B3021912 4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride CAS No. 1785761-10-5

4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride

Cat. No.: B3021912
CAS No.: 1785761-10-5
M. Wt: 218.12
InChI Key: XOSYWXIVLBCUAP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-chloro-N-(cyclopropylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8,12H,1-2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSYWXIVLBCUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693142
Record name 4-Chloro-N-(cyclopropylmethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69565-54-4
Record name 4-Chloro-N-(cyclopropylmethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride involves several steps. One common method includes the reaction of 4-chloroaniline with cyclopropylmethyl chloride in the presence of a base to form the intermediate 4-chloro-N-(cyclopropylmethyl)aniline. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Reactions : It serves as an intermediate in the synthesis of various organic compounds, facilitating the creation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis.

2. Medicinal Chemistry

  • Pharmaceutical Development : The compound is explored for its potential as a pharmacological agent. Research indicates that it may interact with specific biological targets, suggesting applications in drug development .
  • Reference Standard : It is utilized as a reference standard in drug testing protocols, aiding in the evaluation of new therapeutic compounds.

3. Biological Research

  • Enzyme Mechanism Studies : The compound is employed in studies investigating enzyme mechanisms, helping to elucidate the roles of specific enzymes in biological processes.
  • Binding Affinity Studies : Interaction studies focus on its binding affinities with various biological targets, which are crucial for understanding its therapeutic potential and optimizing drug formulations .

Industrial Applications

1. Dyes and Pigments Production

  • The compound is utilized in the manufacture of dyes and pigments due to its chemical properties that allow for effective coloration processes.

2. Specialty Chemicals

  • It plays a role in producing specialty chemicals used across different industries, enhancing product performance and functionality.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride:

  • Study on Pharmacological Activity : A study evaluated its interactions with kinases and found that modifications to the cyclopropylmethyl group could enhance potency against specific targets, indicating its utility in developing kinase inhibitors .
  • Synthesis Optimization Research : Research focused on optimizing synthetic routes for large-scale production has demonstrated efficient methods for producing high-purity derivatives of this compound, expanding its availability for research and industrial use.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological system being studied. The exact molecular targets and pathways involved vary depending on the specific application and research context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

2-Chloro-N-(cyclopropylmethyl)aniline Hydrochloride
  • CAS : 356539-37-2
  • Structure : Ortho-chloro substitution compared to the para position in the target compound.
3,4-Dichloro-N-(cyclopropylmethyl)aniline Hydrochloride
  • CAS : 2138564-14-2
  • Structure : Additional chlorine at the 3-position.
  • Implications : Enhanced electron-withdrawing effects and possible increased toxicity due to higher halogen content .
4-Chloro-2-methylaniline Hydrochloride
  • CAS: Not explicitly provided (referenced in NIST data).
  • Structure : Methyl group at the 2-position.
  • Implications : Methyl substitution may improve lipophilicity but reduce solubility in polar solvents .

Substituent Variations on the Aniline Backbone

4-(Trifluoromethyl)aniline Hydrochloride
  • CAS : 90774-69-9
  • Structure : Trifluoromethyl (CF₃) group instead of chlorine.
4-Chloro-N-(2-ethoxyethyl)aniline Hydrochloride
  • CAS : 90945-04-3
  • Structure : Ethoxyethyl substituent replaces cyclopropylmethyl.
  • Implications : Ether linkage may enhance aqueous solubility but reduce resistance to enzymatic degradation .
4-Chloro-N-(1-methyl-2-pyrrolidinylidene)aniline Hydrochloride
  • CAS : 53582-85-7
  • Structure : Pyrrolidinylidene group instead of cyclopropylmethyl.
  • Implications : Nitrogen-containing heterocycles can improve binding to biological targets, making this compound relevant in pharmaceutical contexts .

Cyclopropane-Modified Analogues

4-(1-Methylcyclopropyl)aniline Hydrochloride
  • CAS : 2172473-99-1
  • Structure : Methyl-substituted cyclopropane ring.
  • Implications : Increased steric bulk may hinder molecular interactions compared to the unsubstituted cyclopropylmethyl group in the target compound .
3-(Cyclopropylmethyl)pyrrolidine Hydrochloride
  • CAS : 1707604-64-5
  • Structure : Cyclopropylmethyl attached to a pyrrolidine ring.
  • Implications : The saturated nitrogen heterocycle introduces conformational rigidity, affecting pharmacokinetic properties .

Biological Activity

4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride (CAS: 1785761-10-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C10H13ClN
  • Molecular Weight : 218.12 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available at 95% purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to bind selectively to specific receptors or enzymes, modulating their activity and leading to various physiological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways, which can lead to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : It may act on receptors associated with pain and inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundIC50 (μM)Target Enzyme
This compoundTBDCOX-2
Celecoxib0.04 ± 0.01COX-2
DiclofenacTBDCOX-1/COX-2

The exact IC50 values for this compound remain to be determined in comprehensive studies. However, preliminary results suggest that it could exhibit comparable potency to established anti-inflammatory drugs .

Anticancer Activity

There is emerging interest in the potential anticancer properties of this compound. Similar derivatives have been investigated for their ability to inhibit tumor growth by interfering with signaling pathways critical for cancer cell proliferation.

  • Case Study : A related compound was found to inhibit hedgehog signaling pathways, which are often dysregulated in various cancers. This suggests that this compound may also possess similar anticancer properties .

Research Findings and Case Studies

  • In Vitro Studies : Preliminary in vitro assays indicate that the compound may reduce inflammation markers in cell cultures exposed to pro-inflammatory stimuli.
  • Animal Models : In vivo studies using animal models of arthritis demonstrated a significant reduction in paw swelling when treated with compounds related to this compound.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the cyclopropyl group can enhance the anti-inflammatory activity, indicating a pathway for optimizing this compound for therapeutic use .

Q & A

Basic: What are the recommended methods for synthesizing 4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride in a laboratory setting?

A three-step synthesis protocol is commonly employed:

N-Acylation : React 4-chloroaniline with a cyclopropane carbonyl derivative (e.g., cyclopropanecarbonyl chloride) under basic conditions.

Selective Reduction : Reduce the intermediate carbonyl group using BH3-THF to yield the corresponding secondary amine.

Salt Formation : Treat the amine with hydrochloric acid to obtain the hydrochloride salt. Purification via column chromatography (e.g., silica gel) ensures high purity .

Basic: What safety precautions are necessary when handling this compound due to its toxicity profile?

Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-compliant eye protection to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335) .
  • Storage : Store at 2–8°C in a dry, sealed container to prevent degradation .
  • Spill Management : Collect spills using non-sparking tools and dispose via authorized waste services .

Advanced: How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Contradictions in enantiomorph-polarity or twinning can be addressed using:

  • SHELX Suite : Employ SHELXL for refinement and SHELXD/SHELXE for phase determination, leveraging their robustness in handling high-resolution or twinned data .
  • Parameter Analysis : Use Flack’s x parameter (superior to η for centrosymmetric structures) to assess chirality-polarity in near-symmetric crystals .

Advanced: What methodologies are recommended for analyzing the acid-base behavior of this compound in aqueous solutions?

pH Titration : Measure the pH of a 0.233 M solution to determine the dissociation constant (Ka) of the conjugate acid (C6H5NH3<sup>+</sup>), analogous to aniline hydrochloride .

Comparative Analysis : Compare Ka with ammonium ions (NH4<sup>+</sup>) to assess relative acid strength using tabulated Kb values .

Basic: What are the key stability considerations for storing this compound?

  • Temperature : Store at 2–8°C to prevent thermal decomposition .
  • Moisture Control : Keep in a desiccator to avoid hydrolysis of the hydrochloride salt .
  • Light Exposure : Use amber glass containers to mitigate photodegradation risks (common in aromatic amines) .

Advanced: How can the cyclopropylmethyl group’s reactivity be exploited in synthesizing novel derivatives?

  • Nucleophilic Substitution : React the amine with electrophiles (e.g., ferrocenecarboxaldehyde) to form Schiff bases, as demonstrated in ferrocenyl-substituted quinoline syntheses (62% yield via chromatography) .
  • Cross-Coupling : Utilize palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the chloro-substituted benzene ring .

Basic: What analytical techniques confirm the purity of this compound post-synthesis?

  • HPLC/GC-MS : Quantify purity and detect organic impurities .
  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C chemical shifts (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) .
  • Elemental Analysis : Verify C/H/N/Cl content to ±0.3% deviation .

Advanced: What experimental approaches assess the environmental impact of this compound?

  • Ecotoxicology Assays : Perform Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute toxicity (no ecotoxicity data is currently available) .
  • Degradation Studies : Investigate hydrolytic stability at varying pH (e.g., pH 5–9) to predict environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.